molecular formula C5H10NO3PS2 B045624 Phosfolan-methyl CAS No. 5120-23-0

Phosfolan-methyl

Cat. No. B045624
CAS RN: 5120-23-0
M. Wt: 227.2 g/mol
InChI Key: CWXVDJFKMQCYFG-UHFFFAOYSA-N
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Description

Phosfolan-methyl is a chemical compound with the molecular formula C5H10NO3PS2 . It has an average mass of 227.242 Da and a monoisotopic mass of 226.983963 Da . It is also known as N-dimethoxyphosphoryl-1,3-dithiolan-2-imine .


Molecular Structure Analysis

Phosfolan-methyl has a complex molecular structure. It contains elements such as carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur . The exact arrangement of these atoms and their bonds constitute the molecular structure of Phosfolan-methyl .


Physical And Chemical Properties Analysis

Phosfolan-methyl has a density of 1.5±0.1 g/cm3, a boiling point of 309.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.8±3.0 kJ/mol and a flash point of 141.0±23.2 °C .

Scientific Research Applications

Safety and Hazards

Phosfolan-methyl is a controlled product, and documentation may be required to meet relevant regulations . It’s important to handle it with care and use appropriate safety measures .

properties

IUPAC Name

N-dimethoxyphosphoryl-1,3-dithiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO3PS2/c1-8-10(7,9-2)6-5-11-3-4-12-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXVDJFKMQCYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(N=C1SCCS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199211
Record name Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosfolan-methyl

CAS RN

5120-23-0
Record name Phosfolan-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5120-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosfolan-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005120230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSFOLAN-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077FAY08PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Phosfolan-methyl be used in combination with other pesticides or fungicides for broader pest and disease control in crops like wheat, corn, or cotton?

A2: While the provided research doesn't directly address Phosfolan-methyl's use in combination with other pesticides for wheat, corn, or cotton, it does highlight its use in a seed-coating agent alongside fungicides like Carbendazim, and other pesticides like Triadimefon and Thiram for cotton seeds []. Further research is needed to determine the efficacy and safety of Phosfolan-methyl combinations with other pesticides or fungicides for broader pest and disease control in various crops.

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